molecular formula C20H14ClF3N4O2S2 B12146567 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146567
M. Wt: 498.9 g/mol
InChI Key: UPXJNCQORNNABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 1,2,4-triazole ring substituted with furan-2-ylmethyl and thiophen-2-yl moieties. Its structure integrates halogenated aromatic systems (chlorine, trifluoromethyl) and heterocyclic groups (furan, thiophene), which are common pharmacophores in medicinal chemistry for enhancing bioactivity and metabolic stability . The sulfanyl linker (-S-) between the triazole and acetamide groups likely contributes to its conformational flexibility and interaction with biological targets, such as enzymes or receptors involved in inflammatory or infectious pathways .

Properties

Molecular Formula

C20H14ClF3N4O2S2

Molecular Weight

498.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14ClF3N4O2S2/c21-15-6-5-12(9-14(15)20(22,23)24)25-17(29)11-32-19-27-26-18(16-4-2-8-31-16)28(19)10-13-3-1-7-30-13/h1-9H,10-11H2,(H,25,29)

InChI Key

UPXJNCQORNNABL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H12ClF3N2O2C_{14}H_{12}ClF_3N_2O_2 and a molecular weight of 332.71 g/mol. The structure features a triazole ring fused with a thiophene and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that triazole-containing compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is noteworthy. Triazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that similar compounds can selectively inhibit COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Triazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with similar structural features have been evaluated for their effects on mesenchymal–epithelial transition factor (c-Met) inhibition, which is implicated in cancer progression .

Synthesis and Evaluation

A study by Habeeb et al. (2001) synthesized a series of isoxazole derivatives that demonstrated selective COX-2 inhibition and analgesic activity, providing a framework for understanding the synthesis of triazole derivatives like this compound .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatorySelective inhibition of COX-2 enzyme
AnticancerInduction of apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the thiophene and furan groups in this compound may enhance its efficacy against various bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that derivatives of triazoles can act as inhibitors of cancer cell proliferation. For instance, molecular docking studies have suggested that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could interact with key proteins involved in cancer pathways, making it a candidate for further development as an anticancer agent.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis due to its functional groups. It can be utilized in the development of new pharmaceuticals by modifying the existing structure to enhance biological activity or to create novel compounds with desired properties.

Material Science

The unique properties of this compound may also find applications in material science, particularly in the development of new polymers or coatings that require specific chemical resistance or thermal stability.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-y-methyl)-5-(thiophen-y)-4H-1,2,4-triazol]-sulfanyl}acetamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Evaluation

In a recent investigation, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-y-methyl)-5-(thiophen-y)-4H-1,2,4-triazol]-sulfanyl}acetamide was subjected to molecular docking studies against various cancer targets. The findings revealed strong binding affinity to proteins associated with tumor growth regulation, indicating its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Structural Analogues with Variations in Aromatic Substitutions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Structural Difference: Replaces the furan-2-ylmethyl and thiophen-2-yl groups with 4-chlorophenyl and 4-methylphenyl substituents on the triazole ring. However, the 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability . Bioactivity: Not explicitly reported, but similar triazole-acetamides with chlorophenyl groups show antifungal and anti-inflammatory activities .

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Structural Difference: Substitutes the furan-thiophene system with a pyridinyl group and a 3-methylphenyl ring. The methyl group on the phenyl ring may stabilize hydrophobic interactions . Bioactivity: Pyridine-containing triazoles are associated with kinase inhibition and anticancer activity, though specific data for this compound are unavailable .

Analogues with Modified Heterocyclic Systems

2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () Structural Difference: Replaces the furan-2-ylmethyl group with an ethyl substituent and modifies the phenyl ring to 3-fluoro-4-methyl. The fluorine atom enhances electronegativity, influencing dipole interactions . Bioactivity: Thiophene-containing derivatives exhibit antifungal properties, as seen in compounds like those reported by Ünver et al. (2010) .

N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Difference : Incorporates a pyridin-2-yl group instead of thiophen-2-yl and adds a fluorine atom to the phenyl ring.
  • Impact : The pyridine ring’s nitrogen participates in π-stacking and hydrogen bonding, which may improve target selectivity. Fluorine’s electron-withdrawing effect could modulate metabolic stability .

Bioactivity Comparison
Compound Key Structural Features Reported Bioactivity Reference
Target Compound Furan-thiophene-triazole, CF₃, Cl Anti-exudative (predicted)
Compound Chlorophenyl, methylphenyl Antifungal (analogue-based prediction)
Compound (Ünver et al., 2010) Thiophene-triazole Antifungal (IC₅₀: 12–25 µM)
Compound Furan-triazole derivatives Anti-exudative (50–70% inhibition)

Key Findings :

  • The presence of thiophene or furan rings correlates with anti-inflammatory and antifungal activities, likely due to their electron-rich systems enabling interactions with heme-containing enzymes (e.g., cytochrome P450) or microbial cell membranes .
  • Chlorine and trifluoromethyl groups on the phenyl ring enhance metabolic stability and target binding via hydrophobic and halogen-bonding interactions .
  • Pyridine or pyridinyl substitutions may shift activity toward kinase inhibition or anticancer pathways, though this requires experimental validation .

Preparation Methods

Nitration and Reduction of o-Chlorotrifluoromethylbenzene

Source details a scalable route to 4-chloro-3-(trifluoromethyl)aniline, a precursor for isocyanate formation:

  • Nitration : o-Chlorotrifluoromethylbenzene reacts with concentrated HNO₃ in acetic anhydride at 0–5°C to yield 4-nitro-2-chloro-3-(trifluoromethyl)benzene.

  • Reduction : Catalytic hydrogenation or FeCl₃·6H₂O/hydrazine hydrate reduces the nitro group to an amine (95% yield).

Key Data :

StepConditionsYield
NitrationHNO₃, Ac₂O, 0–5°C, 6 h82%
ReductionFeCl₃·6H₂O, NH₂NH₂·H₂O, EtOH, reflux95%

Isocyanate Formation

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is synthesized via phosgenation:

  • Method : Reacting 4-chloro-3-(trifluoromethyl)aniline with triphosgene (BTC) in dichloromethane at 40°C.

  • Yield : 88% after distillation.

Synthesis of Intermediate B: 1,2,4-Triazole Core

Thiosemicarbazide Cyclization

The 1,2,4-triazole ring forms via cyclization of a thiosemicarbazide intermediate:

  • Thiosemicarbazide Preparation : React thiophene-2-carbohydrazide with furfuryl isocyanate.

  • Cyclization : Heated in acetic acid to form 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

Optimized Conditions :

  • Solvent: Acetic acid

  • Temperature: 100°C, 12 h

  • Yield: 78%

Coupling of Intermediates

Sulfanyl Acetamide Formation

Intermediate B reacts with chloroacetamide under basic conditions:

  • Nucleophilic Substitution :

    • React triazole-3-thiol (Intermediate B) with chloroacetamide in DMF using K₂CO₃.

    • Yield : 85% after recrystallization.

Amidation with Intermediate A

The final step couples the sulfanyl acetamide with 4-chloro-3-(trifluoromethyl)aniline:

  • Carbodiimide-Mediated Coupling :

    • Use EDCI/HOBt in DCM to form the amide bond.

    • Yield : 90%.

Alternative Route :

  • Direct reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with the sulfanyl acetamide intermediate in THF (Yield: 87%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Thiosemicarbazide CyclizationHigh regioselectivityLong reaction time78%
CuAAC Triazole FormationRapid, room-temperature conditionsRequires azide/alkyne precursors82%
Isocyanate CouplingNo coupling agents neededSensitive to moisture87%

Critical Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,2,3-triazole vs. 1,2,4-triazole formation.

  • Solution : Use thiourea derivatives instead of azides to favor 1,2,4-triazole.

Stability of Trifluoromethyl Group

  • Issue : Degradation under strong acids/bases.

  • Mitigation : Perform reactions at low temperatures (0–5°C) and neutral pH.

Scale-Up Considerations

  • Solvent Choice : Replace DMF with MeCN or EtOAc for easier recycling.

  • Catalyst Recovery : Immobilize Cu catalysts on silica for CuAAC reactions .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide intermediates with appropriate electrophiles. A common approach involves:

Stepwise assembly : Reacting 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example, flow-chemistry setups can enhance reproducibility and yield, as demonstrated in analogous triazole syntheses .

  • Key Reference : (DoE), (synthetic schemes).

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
  • NMR : Compare chemical shifts of triazole protons (δ 8.5–9.0 ppm) and sulfanyl groups (δ 3.5–4.0 ppm) with literature data .
  • HRMS : Verify molecular ion peaks matching the calculated mass (e.g., [M+H]⁺).
  • Key Reference : (SHELX), (spectroscopic validation).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :
  • Antimicrobial testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Key Reference : (antimicrobial), (cytotoxicity).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

  • Methodological Answer :
  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple positions .
  • Twinning correction : Apply the TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with R₁ and wR₂ metrics (<5% discrepancy) .
  • Key Reference : (SHELX troubleshooting).

Q. What strategies enhance bioactivity via structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent modification : Replace the thiophen-2-yl group with pyridinyl or adamantyl moieties to improve receptor binding (e.g., GPR-17 targeting in glioblastoma) .
  • Pharmacophore optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in agrochemical analogs .
  • Key Reference : (GPR-17), (structural motifs).

Q. How can synthetic routes be scaled while maintaining regioselectivity?

  • Methodological Answer :
  • Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation of thiols to disulfides) .
  • Catalytic systems : Use Pd/Cu catalysts for Suzuki couplings to attach aryl groups without byproducts .
  • Key Reference : (flow chemistry), (catalysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.